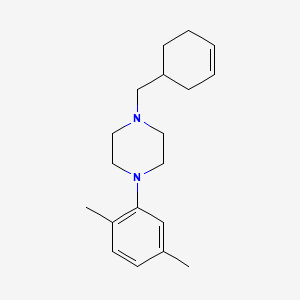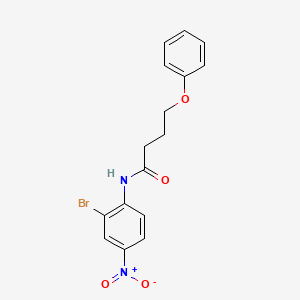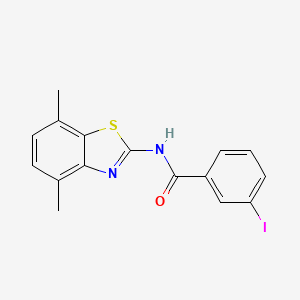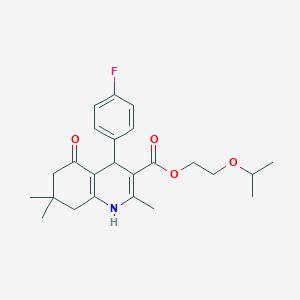
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory formation. CPP has been used to study the function of the NMDA receptor in various biological systems.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective agonist of the NMDA receptor, binding to the glycine site of the receptor. This binding enhances the activity of the receptor, leading to an increase in calcium influx and the activation of downstream signaling pathways. The activation of the NMDA receptor by 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to be involved in various physiological processes, including synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to enhance synaptic plasticity and improve learning and memory formation. In the cardiovascular system, 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have vasodilatory effects and to improve blood flow. In the immune system, 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in a specific biological system without interfering with other signaling pathways. Another advantage of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine is its high yield and purity, which allows for accurate dosing and easy verification of the compound's identity. However, one limitation of using 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine is its potential toxicity at high doses, which can lead to neurotoxicity and other adverse effects.
Direcciones Futuras
There are many future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders. Additionally, research on the biochemical and physiological effects of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine in different biological systems can provide insights into the function of the NMDA receptor and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3-cyclohexen-1-ylmethylamine with 2,5-dimethylphenylacetic acid, followed by cyclization with phosgene. The final product is obtained by reduction with sodium borohydride. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine synthesis is typically high, and the purity can be easily verified by analytical techniques such as high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been widely used in scientific research to study the function of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used to study the role of the NMDA receptor in these processes in various biological systems, including the central nervous system, the cardiovascular system, and the immune system.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-16-8-9-17(2)19(14-16)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-4,8-9,14,18H,5-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVGQSBOLALOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)


![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)

![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)